Acoric acid

Description

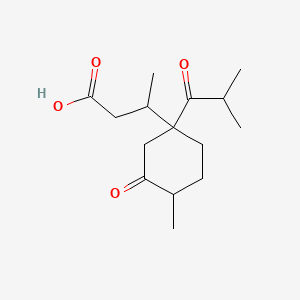

Structure

3D Structure

Properties

IUPAC Name |

3-[4-methyl-1-(2-methylpropanoyl)-3-oxocyclohexyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-9(2)14(19)15(11(4)7-13(17)18)6-5-10(3)12(16)8-15/h9-11H,5-8H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOCYJNRYIRTQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1=O)(C(C)CC(=O)O)C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acoric Acid: A Technical Guide to its Natural Source and Isolation for Researchers

An in-depth exploration of the primary natural source, detailed isolation methodologies, and physicochemical properties of acoric acid, a bioactive sesquiterpenoid from Acorus calamus.

Introduction

This compound is a naturally occurring sesquiterpenoid that has been isolated from the rhizomes of Acorus calamus L., a perennial wetland plant commonly known as sweet flag.[1][2] This compound, belonging to the acorane class of sesquiterpenes, is of interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sourcing of this compound, detailed protocols for its extraction and isolation, and a summary of its key physicochemical properties to support researchers, scientists, and drug development professionals in their work with this natural product.

Natural Source of this compound

The primary and well-documented natural source of this compound is the rhizome of the plant Acorus calamus L. (family: Araceae).[1][2] The rhizomes of this plant are rich in a variety of bioactive compounds, including phenylpropanoids, flavonoids, and a diverse range of sesquiterpenoids. The concentration and composition of these chemical constituents can vary depending on the geographical location, climate, and the specific variety of the plant.

Table 1: Primary Natural Source of this compound

| Botanical Source | Family | Plant Part | Key Bioactive Compound |

| Acorus calamus L. | Araceae | Rhizome | This compound |

Experimental Protocols for Isolation

The isolation of this compound from Acorus calamus rhizomes involves a multi-step process encompassing extraction and chromatographic purification. The following protocols are based on methodologies reported in scientific literature.[2]

Preparation of Plant Material

-

Collection and Drying: Fresh rhizomes of Acorus calamus are collected, washed thoroughly to remove soil and debris, and then air-dried or shade-dried to reduce moisture content.

-

Pulverization: The dried rhizomes are coarsely or finely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Crude this compound

This step aims to extract a broad range of secondary metabolites, including this compound, from the powdered rhizome.

-

Maceration:

-

A known quantity of powdered rhizome (e.g., 1 kg) is submerged in a suitable solvent system. A mixture of dichloromethane and methanol (1:1, v/v) has been effectively used.[2]

-

The mixture is allowed to stand at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation to ensure thorough extraction.

-

The solvent is decanted, and the process is repeated multiple times (typically 2-3 times) with fresh solvent to maximize the yield of the crude extract.

-

The collected solvent fractions are combined and filtered.

-

-

Solvent Evaporation: The solvent from the crude extract is removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-45°C) to yield a concentrated crude extract.

Table 2: Extraction Parameters for this compound

| Parameter | Description |

| Plant Material | Powdered rhizomes of Acorus calamus |

| Extraction Method | Maceration |

| Solvent System | Dichloromethane:Methanol (1:1, v/v) |

| Extraction Time | 24-48 hours per cycle (repeated 2-3 times) |

| Temperature | Room Temperature |

| Post-extraction | Filtration followed by solvent evaporation under reduced pressure |

Chromatographic Purification of this compound

Column chromatography is a crucial step for the separation and purification of this compound from the complex crude extract.

-

Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica gel (60-120 mesh).

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). A typical gradient starts with non-polar solvents and gradually introduces more polar solvents.

-

Initial elution with 100% hexane.

-

Followed by a mixture of hexane and chloroform (e.g., 1:1).

-

Then 100% chloroform.

-

Subsequently, increasing concentrations of methanol in chloroform (e.g., 10%, 15%, 30%, 50% methanol).[2]

-

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Monitoring: The separation process is monitored using Thin Layer Chromatography (TLC). Fractions showing similar TLC profiles are pooled together. This compound-containing fractions are identified by comparison with a reference standard if available.

-

Further Purification: Fractions enriched with this compound may require further purification, potentially through repeated column chromatography using a different solvent system (e.g., hexane and ethyl acetate mixtures) or other techniques like preparative TLC or recrystallization to achieve high purity.[2]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for its characterization and handling.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄O₄ | [3] |

| Molecular Weight | 268.35 g/mol | [3] |

| CAS Number | 5956-06-9 | [3] |

| Appearance | Solid | |

| Melting Point | 166-168 °C | [1] |

| Optical Rotation | [α]²⁵D +27 (c, 1 in CHCl₃) | [1] |

| Solubility | Soluble in chloroform. | [1] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Acorus calamus rhizomes.

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound for scientific and research professionals. The rhizomes of Acorus calamus serve as the primary natural reservoir for this sesquiterpenoid. The isolation process, while straightforward in its principles of extraction and chromatography, requires careful optimization of solvent systems and purification techniques to achieve high yields and purity. The data and protocols presented herein are intended to facilitate further research into the biological activities and potential therapeutic applications of this compound.

References

The Enigmatic Path to Acoric Acid: A Technical Guide to its Biosynthesis in Acorus calamus

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Acorus calamus, commonly known as sweet flag, is a perennial wetland plant with a rich history in traditional medicine. Its rhizomes are a source of a diverse array of bioactive secondary metabolites, including sesquiterpenoids, which contribute to its therapeutic properties. Among these is acoric acid, an acorane-type sesquiterpenoid that has garnered interest for its potential pharmacological activities. Despite its significance, the precise biosynthetic pathway of this compound in A. calamus remains largely unelucidated. This technical guide synthesizes the current understanding of sesquiterpenoid biosynthesis to propose a putative pathway for this compound formation. It also outlines the experimental methodologies required to validate this proposed pathway and presents available quantitative data on the chemical constituents of A. calamus.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the general pathway of sesquiterpenoid formation in plants, originating from the mevalonate (MVA) pathway in the cytosol. The proposed pathway can be divided into three main stages: the formation of the universal sesquiterpene precursor, the cyclization to the acorane skeleton, and the subsequent oxidative modification to yield this compound.

Stage 1: Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis begins with acetyl-CoA, which is converted to the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), through the MVA pathway.

Stage 2: Cyclization to the Acorane Skeleton

FPP is then cyclized by a specific terpene synthase, likely an acorane synthase, to form the characteristic spiro[4.5]decane skeleton of acorane-type sesquiterpenoids. This process is thought to involve the formation of a bisabolyl cation intermediate.

Stage 3: Formation of this compound

It has been proposed that this compound is formed from an acorane precursor through oxidative fission of the six-membered ring.[1] This transformation is likely catalyzed by one or more cytochrome P450 monooxygenases (CYP450s) and potentially other oxidative enzymes.

References

Preliminary Pharmacological Screening of Bioactive Compounds from Acorus calamus

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Acoric acid" is not a recognized chemical name in scientific literature. It is likely a misnomer or a term referring to the acidic and bioactive constituents of Acorus calamus L., a perennial wetland plant commonly known as sweet flag. Acorus calamus has a long history of use in traditional medicine systems for treating a variety of ailments, including neurological, inflammatory, and digestive disorders. This guide provides a comprehensive overview of the preliminary pharmacological screening of extracts and isolated compounds from Acorus calamus, with a focus on its antioxidant, anti-inflammatory, and neuroprotective activities. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug discovery and development from natural products.

Data Presentation

The following tables summarize the quantitative data from various pharmacological screenings of Acorus calamus extracts and its essential oil.

Table 1: Antioxidant Activity of Acorus calamus Extracts

| Extract Type | Assay | IC50 Value (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) |

| Hydroalcoholic Rhizome Extract | DPPH Scavenging | 30.23 ± 0.26 | Ascorbic Acid | 23.66 ± 0.29 |

| Ethanolic Rhizome Extract | DPPH Scavenging | 35.12 ± 0.23 | Ascorbic Acid | 25.45 ± 0.45 |

| Aqueous Rhizome Extract | DPPH Scavenging | 47.73 ± 0.16 | Ascorbic Acid | 25.45 ± 0.45 |

| Chloroform Rhizome Extract | DPPH Scavenging | 576.19 | - | - |

| Rhizome Essential Oil | DPPH Scavenging | 22.28 - 61.96 | - | - |

| DMSO Leaf Extract | H₂O₂ Scavenging | ~55 (at 50 µg/mL, 87.4% inhibition) | Ascorbic Acid | ~45 (at 50 µg/mL, 89.9% inhibition) |

| Hydroalcoholic Rhizome Extract | Reducing Power | 11.68 ± 1.38 | Ascorbic Acid | 30.71 ± 1.13 |

| Rhizome Essential Oil | Metal Chelating | 29.55 - 159.26 | - | - |

Table 2: Anti-inflammatory Activity of Acorus calamus Extracts

| Extract Type | Assay | Concentration (µg/mL) | % Inhibition | Reference Compound | Reference % Inhibition |

| DMSO Leaf Extract | BSA Denaturation | 10 | 44 | Diclofenac Sodium | 47 |

| 50 | 80 | 84 | |||

| DMSO Leaf Extract | Egg Albumin Denaturation | 10 | 55 | Diclofenac Sodium | 58 |

| 50 | 86 | 89 | |||

| 80% Ethanolic Leaf Extract | Carrageenan-induced Paw Edema (in vivo) | 200 mg/kg | Significant reduction | Indomethacin (10 mg/kg) | Significant reduction |

Table 3: Neuroprotective Effects of Acorus calamus Extract

| Experimental Model | Treatment | Key Findings |

| Middle Cerebral Artery Occlusion (MCAO) in rats | Ethanol:water (1:1) extract of rhizomes (25 mg/kg, p.o.) | Reduced cortical infarct area by 19% (compared to 33% in MCAO group), improved neurological function score, decreased malondialdehyde levels, and increased glutathione and superoxide dismutase (SOD) activity.[1] |

| Chronic Constriction Injury (CCI) in rats | Hydroalcoholic extract (100 and 200 mg/kg, p.o.) | Attenuated CCI-induced increases in superoxide anion (by 77-86%), total calcium (by 75-84%), and myeloperoxidase activity (by 76-82%).[2] |

| Scopolamine-induced amnesia in mice | Hydro-alcoholic (1:1) extract (600 mg/kg, p.o.) | Showed significant improvements in behavioral and biochemical parameters, and significant neuroprotection in histological studies.[3] |

| Aluminium chloride-induced oxidative stress in rats | Methanolic extract (100, 200, and 400 mg/kg) | Significantly improved memory retention and locomotor activity, and ameliorated degenerative changes in the hippocampus and cortex.[4] |

Experimental Protocols

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5][6]

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Preparation of Test Samples: Dissolve the Acorus calamus extract in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution (e.g., 180 µL).

-

Add a small volume of the test sample at different concentrations (e.g., 20 µL).

-

For the control, add the solvent instead of the test sample to the DPPH solution.

-

For the blank, use the solvent only.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader or a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

IC50 Value Determination: The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the extract concentrations.[6]

Anti-inflammatory Activity Assays

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein.[7]

Methodology:

-

Preparation of Reagents:

-

Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).

-

Prepare different concentrations of the Acorus calamus extract.

-

Use Diclofenac sodium as a reference standard.

-

-

Assay Procedure:

-

The reaction mixture consists of the test extract at different concentrations and 1% BSA solution.

-

The pH of the reaction mixture is adjusted to 6.3.

-

The samples are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.

-

After cooling, the turbidity of the samples is measured at 660 nm.

-

-

Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

Neuroprotective Activity Assays

Principle: Scopolamine, a muscarinic receptor antagonist, induces a transient memory deficit in rodents, which serves as a model to screen for drugs with potential therapeutic effects on cognitive dysfunction.[1][2][3][8]

Methodology:

-

Animal Model: Wistar rats or Swiss albino mice are commonly used.

-

Treatment:

-

Animals are divided into groups: a control group, a scopolamine-treated group, and groups treated with different doses of Acorus calamus extract plus scopolamine. A positive control group receiving a standard drug (e.g., Donepezil) can also be included.

-

The extract is typically administered orally for a specific period (e.g., 7 to 24 days).

-

-

Induction of Amnesia: Scopolamine (e.g., 0.75-1 mg/kg) is administered intraperitoneally (i.p.) to induce amnesia, usually 30-60 minutes before the behavioral tests.[2][8]

-

Behavioral Assessment:

-

Elevated Plus Maze (EPM): To assess learning and memory. The time taken for the animal to move from the open arm to the enclosed arm (transfer latency) is recorded.

-

Morris Water Maze (MWM): To evaluate spatial learning and memory. The time taken to find a hidden platform in a pool of water is measured over several trials.

-

Y-Maze Test: To assess spatial working memory based on the spontaneous alternation behavior of the animal.

-

-

Biochemical Analysis: After the behavioral tests, animals are sacrificed, and brain tissues (e.g., hippocampus, cortex) are collected for the analysis of biochemical markers such as acetylcholinesterase (AChE) activity, and levels of antioxidants like superoxide dismutase (SOD) and glutathione (GSH).[3]

Principle: Excessive stimulation of glutamate receptors leads to neuronal cell death, a phenomenon known as excitotoxicity, which is implicated in various neurodegenerative diseases. This assay evaluates the ability of a compound to protect neurons from glutamate-induced damage.[5][6][9]

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic rats or mice.

-

Treatment: The cultured neurons are pre-incubated with different concentrations of the Acorus calamus extract or its isolated compounds for a specific duration (e.g., 24 hours).

-

Induction of Excitotoxicity: The neurons are then exposed to a neurotoxic concentration of L-glutamate.

-

Assessment of Neuroprotection: After a further incubation period (e.g., 24 hours), the neuroprotective effect is assessed by measuring various endpoints:

-

Cell Viability: Using assays like MTT or LDH release assay.

-

Apoptosis: By measuring caspase activation or using TUNEL staining.

-

Neurite Outgrowth: By morphological analysis of the neurons.

-

Mandatory Visualization

Experimental Workflow Diagram

Caption: General experimental workflow for the pharmacological screening of Acorus calamus.

Signaling Pathway Diagrams

Caption: Inhibition of the NF-κB signaling pathway by Acorus calamus constituents.

References

- 1. In vivo investigation of the neuroprotective property of Convolvulus pluricaulis in scopolamine-induced cognitive impairments in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling [frontiersin.org]

- 3. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 7. Free Radical Scavenging, Anti-inflammatory and Antibacterial Activity of Acorus calamus Leaves Extract Against Pseudomonas aeruginosa and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Glutamate Excitotoxicity Assay [neuroproof.com]

Unraveling the Enigma: The Hypothesized Mechanism of Action of Acoric Acid

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Acoric acid, a naturally occurring monoterpenoid found in the plant Acorus calamus (Sweet Flag), has garnered interest within the scientific community for its potential biological activities.[1][2] Despite this interest, a comprehensive understanding of its specific mechanism of action at the molecular level remains largely uncharted territory. This technical guide aims to synthesize the currently available, albeit limited, information regarding the hypothesized mechanism of action of this compound. It is important to note that the scientific literature extensively details the mechanisms of similarly named compounds, such as ascorbic acid (Vitamin C) and chicoric acid, which should not be confused with this compound. This document will focus solely on the existing data and logical inferences pertaining to this compound, while also highlighting the significant knowledge gaps that present opportunities for future research.

Current Understanding and Hypothesized Actions

Information directly detailing the mechanism of action of this compound is sparse. The Human Metabolome Database classifies it as a menthane monoterpenoid, but does not provide functional or mechanistic data.[3] Much of the available literature focuses on the general biological activities of Acorus calamus extracts, rather than the specific actions of isolated this compound.[1][2][4] However, based on its chemical structure and the known activities of other monoterpenoids, some hypotheses can be formulated.

1. Neurological and CNS Activity:

Extracts of Acorus calamus, which contain this compound, have been traditionally used for their effects on the central nervous system.[4] Research on these extracts suggests potential sedative and tranquilizing actions.[4] While the direct contribution of this compound to these effects is not yet elucidated, it is hypothesized that it may modulate neurotransmitter systems.

-

Experimental Insights: Studies on the alcoholic extract of Acorus calamus roots and rhizomes have shown antagonism of spontaneous motor activity and amphetamine-induced hyperactivity in mice, suggesting a potential interaction with dopaminergic or other monoaminergic pathways.[4] However, these studies were conducted with a complex mixture of compounds, and the specific role of this compound remains to be isolated and confirmed.

2. Anti-inflammatory and Immunomodulatory Potential:

Some reports on Acorus calamus extracts have indicated anti-inflammatory activity.[1] The mechanism for this is not well-defined, but it is a common property of many plant-derived terpenoids.

-

Hypothesized Pathway: It is plausible that this compound could interfere with pro-inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway or mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of inflammatory mediators like cytokines and chemokines. Further investigation is required to determine if this compound interacts with key enzymes or receptors within these pathways.

Data Presentation

Due to the nascent stage of research on the specific mechanism of action of this compound, there is a notable absence of quantitative data in the existing literature. As such, the creation of structured tables for comparative analysis is not feasible at this time. Future studies focusing on dose-response relationships, IC50 values against specific molecular targets, and kinetic parameters will be crucial for populating such data sets.

Experimental Protocols

Detailed experimental protocols specifically designed to elucidate the mechanism of action of this compound are not yet published. However, based on the hypothesized actions, the following experimental approaches would be highly valuable:

1. In Vitro Target Identification:

- Receptor Binding Assays: To investigate the affinity of this compound for various neurotransmitter receptors (e.g., dopamine, serotonin, GABA receptors).

- Enzyme Inhibition Assays: To screen for inhibitory activity against key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

- Reporter Gene Assays: To determine if this compound modulates the activity of transcription factors like NF-κB in cell lines stimulated with inflammatory agents (e.g., lipopolysaccharide).

2. Cell-Based Assays:

- Neurotransmitter Uptake and Release Assays: Using primary neuronal cultures or synaptosomes to measure the effect of this compound on neurotransmitter dynamics.

- Cytokine Profiling: Treating immune cells (e.g., macrophages) with this compound and an inflammatory stimulus, followed by quantification of secreted cytokines using techniques like ELISA or multiplex assays.

3. In Vivo Studies:

- Animal Models of Neurological Disorders: Administering purified this compound to animal models of anxiety, depression, or cognitive impairment to assess behavioral outcomes.

- Animal Models of Inflammation: Using models of acute or chronic inflammation (e.g., carrageenan-induced paw edema) to evaluate the anti-inflammatory efficacy of this compound in vivo.

Visualizing Hypothesized Pathways and Workflows

Given the hypothetical nature of the mechanism of action, the following diagrams represent potential pathways and experimental workflows that could be investigated in future research.

Caption: Hypothesized pathway for the neuromodulatory effects of this compound.

Caption: Proposed workflow for elucidating the anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

The exploration of this compound's mechanism of action is in its infancy. While its presence in the medicinally significant plant Acorus calamus suggests potential therapeutic value, rigorous scientific investigation is required to move from hypothesis to established fact. The current body of evidence is insufficient to definitively outline its molecular targets and signaling pathways.

For researchers, scientists, and drug development professionals, this compound represents a largely untapped natural product with potential applications in neurology and immunology. The immediate future of this compound research should prioritize the isolation of the pure compound and its systematic evaluation through the experimental protocols outlined in this guide. Such studies will be instrumental in validating the hypothesized mechanisms of action and paving the way for potential preclinical and clinical development. The journey to fully understand this compound is just beginning, and it holds the promise of uncovering novel therapeutic avenues.

References

In Silico Prediction of Acoric Acid Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products are a rich source of novel therapeutic agents, yet identifying their molecular targets remains a significant challenge. This technical guide provides a comprehensive framework for the in silico prediction of protein targets for Acoric acid, a sesquiterpenoid from Acorus calamus. Due to the limited experimental data on the specific biological activities of this compound, this document outlines a hypothetical, yet robust, workflow employing a multi-pronged computational approach. This guide details methodologies for ligand preparation, reverse docking, pharmacophore-based screening, and network pharmacology analysis to generate a prioritized list of putative protein targets for this compound, paving the way for targeted experimental validation. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound is a natural compound isolated from the rhizomes of Acorus calamus, a plant with a long history in traditional medicine. While the crude extracts of Acorus calamus have been studied for various pharmacological effects, the specific molecular targets of its individual constituents, such as this compound, are largely unknown. Elucidating these targets is a critical step in understanding its mechanism of action and exploring its therapeutic potential.

In silico target prediction methods offer a time- and cost-effective strategy to hypothesize and prioritize potential protein targets for bioactive small molecules. By leveraging the vast amount of available structural and bioactivity data, these computational techniques can significantly accelerate the early stages of drug discovery.

This guide presents a detailed workflow for the in silico prediction of this compound targets, integrating several computational strategies to enhance the predictive power and provide a strong foundation for subsequent experimental validation.

The In Silico Target Prediction Workflow

The overall workflow for predicting the molecular targets of this compound is a multi-step process that begins with the preparation of the ligand structure and culminates in a prioritized list of putative targets.

Experimental Protocols

Ligand Preparation

The initial step in any in silico study is the preparation of the small molecule structure.

Protocol:

-

Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: CC(C)C(=O)[C@]1(CC--INVALID-LINK--C(=O)C1)--INVALID-LINK--CC(O)=O.[1]

-

2D to 3D Conversion: Use a molecular modeling software, such as ChemDraw or MarvinSketch, to convert the 2D SMILES string into a 3D structure.

-

Energy Minimization: Perform energy minimization of the 3D structure using a force field like MMFF94 or UFF. This step is crucial to obtain a low-energy, stable conformation of the ligand. Software such as Avogadro or the command-line tool obminimize from Open Babel can be used.

-

File Format Conversion: Save the optimized 3D structure in multiple formats as required by different software, such as .sdf, .mol2, and .pdbqt.

Reverse Docking

Reverse docking involves screening a single ligand against a library of protein structures to identify potential binding partners.

Protocol:

-

Target Database Preparation: Compile a database of 3D protein structures. A common resource is the Protein Data Bank (PDB). For a broad screen, a non-redundant subset of the PDB can be used. For a more focused screen, a curated library of targets associated with a specific disease area (e.g., oncology, neurology) can be assembled.

-

Protein Preparation: Prepare each protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges. This can be automated using scripts in software like MGLTools.

-

Docking Simulation:

-

Software: Use a docking program such as AutoDock Vina or Glide.

-

Grid Box Definition: For each protein, define a docking grid box that encompasses the entire protein surface to allow for "blind docking," or focus on known binding pockets if prior information is available.

-

Execution: Dock the prepared this compound structure against each prepared protein in the database.

-

-

Results Analysis:

-

Binding Affinity: Rank the protein targets based on the predicted binding affinity (e.g., kcal/mol). A more negative value indicates a stronger predicted interaction.

-

Pose Analysis: Visually inspect the top-ranked binding poses to ensure that the interactions are chemically reasonable.

-

Pharmacophore-Based Screening

This method identifies potential targets by searching for proteins whose binding sites can accommodate the key chemical features of this compound.

Protocol:

-

Pharmacophore Model Generation:

-

Ligand-Based: If a set of known active molecules with a similar mechanism is available, a common feature pharmacophore model can be generated.

-

Structure-Based: Alternatively, a pharmacophore model can be derived from the binding pocket of a known target of a structurally similar compound.

-

Features: The pharmacophore model for this compound would likely include features such as hydrogen bond acceptors (from the carbonyl and carboxyl groups), hydrogen bond donors (from the carboxyl group), and hydrophobic regions.

-

-

Pharmacophore Database Screening:

-

Database: Screen a pre-computed pharmacophore database, such as PharmMapper or ZINCPharmer, against the this compound-derived pharmacophore model.

-

Scoring: The screening will return a list of protein targets with a "fit score" indicating how well their binding sites match the query pharmacophore.

-

-

Hit Prioritization: Rank the targets based on their fit scores and further analyze the top hits.

Data Presentation: Summarized In Silico Prediction Results

All quantitative data from the in silico predictions should be summarized in a structured table for easy comparison and prioritization of putative targets for experimental validation. The following table presents hypothetical results for this compound.

| Putative Target | Gene Symbol | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Consensus Score | Known Association with Inflammation |

| Cyclooxygenase-2 | COX2 | -9.2 | 0.85 | 1 | Yes |

| 5-Lipoxygenase | ALOX5 | -8.8 | 0.79 | 2 | Yes |

| Peroxisome proliferator-activated receptor gamma | PPARG | -8.5 | 0.81 | 3 | Yes |

| Tumor necrosis factor-alpha | TNF | -8.1 | 0.72 | 4 | Yes |

| Mitogen-activated protein kinase 14 | MAPK14 | -7.9 | 0.68 | 5 | Yes |

| Nuclear factor kappa-B p65 subunit | RELA | -7.5 | 0.65 | 6 | Yes |

| Caspase-3 | CASP3 | -7.2 | 0.61 | 7 | Yes |

| B-cell lymphoma 2 | BCL2 | -7.0 | 0.58 | 8 | No |

Note: The data in this table is hypothetical and for illustrative purposes only.

Network Pharmacology Analysis

Network pharmacology provides a systems-level understanding of a compound's mechanism of action by analyzing the complex interactions between the compound, its targets, and disease-related pathways.

Protocol:

-

Target and Disease Gene Collection:

-

Compound Targets: Use the prioritized list of putative targets for this compound from the previous steps.

-

Disease Genes: For a relevant disease (e.g., neuroinflammation), collect a list of associated genes from databases like OMIM, GeneCards, or DisGeNET.

-

-

Network Construction:

-

PPI Network: Construct a protein-protein interaction (PPI) network of the compound targets and disease genes using a database like STRING.

-

Visualization: Visualize and analyze the network using software like Cytoscape.

-

-

Network Analysis:

-

Hub Gene Identification: Identify key nodes (hub genes) in the network with high degrees of connectivity, as these are likely to be important for the biological process.

-

Module Analysis: Identify densely connected modules within the network, which may represent functional protein complexes.

-

-

Pathway Enrichment Analysis:

-

Tools: Perform KEGG pathway and Gene Ontology (GO) enrichment analysis on the network nodes using tools like DAVID or the Cytoscape plugin ClueGO.

-

Interpretation: This analysis will reveal the biological pathways and processes that are most significantly associated with the predicted targets of this compound.

-

Hypothesized Signaling Pathway Modulation

Based on the network pharmacology analysis, a hypothesized signaling pathway that may be modulated by this compound can be proposed. For instance, if the analysis points towards an anti-inflammatory effect, the NF-κB signaling pathway could be a key target.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the prediction of molecular targets for this compound. By integrating reverse docking, pharmacophore screening, and network pharmacology, a prioritized list of putative targets can be generated, providing a strong foundation for experimental validation.

The next critical step is to validate these computational predictions through in vitro and in vivo experiments. Techniques such as surface plasmon resonance (SPR) for direct binding assays, cellular thermal shift assays (CETSA) for target engagement, and enzyme activity assays for functional validation are essential to confirm the predicted interactions and elucidate the true biological role of this compound. The successful integration of computational and experimental approaches will undoubtedly accelerate the discovery and development of novel therapeutics from natural products.

References

Spectroscopic and Analytical Profile of Acoric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoric acid, with the IUPAC name (3S)-3-[(1S,4R)-4-methyl-1-(2-methylpropanoyl)-3-oxocyclohexyl]butanoic acid and CAS number 5956-06-9, is a monoterpenoid organic compound.[1] Its chemical formula is C15H24O4.[1] This document provides a comprehensive overview of the available spectroscopic data and analytical methodologies relevant to the characterization of this compound. While specific experimental spectra for this compound are not widely available in public databases, this guide outlines the expected spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Chemical Structure

The chemical structure of this compound incorporates several key functional groups that determine its spectroscopic properties: a carboxylic acid, a ketone, and a methyl-branched aliphatic chain.

Molecular Formula: C15H24O4

Molecular Weight: 268.35 g/mol [1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Characteristics:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Carboxylic acid (-COOH) | 10.0 - 13.0 | Singlet (broad) |

| Protons α to ketone | 2.0 - 2.5 | Multiplet |

| Protons on the cyclohexane ring | 1.5 - 2.5 | Multiplet |

| Methyl protons (-CH₃) | 0.8 - 1.2 | Doublet/Singlet |

| Methine protons (-CH) | 1.5 - 2.5 | Multiplet |

Expected ¹³C NMR Spectral Characteristics:

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic acid (-COOH) | 170 - 185 |

| Ketone (C=O) | 205 - 220 |

| Carbons in the cyclohexane ring | 20 - 50 |

| Methyl carbons (-CH₃) | 10 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| C=O stretch (Ketone) | 1700 - 1725 | Strong |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C-O stretch (Carboxylic acid) | 1210 - 1320 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M]+• | 268.1675 |

| [M+H]+ | 269.1749 |

| [M+Na]+ | 291.1568 |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a compound like this compound.

NMR Spectroscopy Sample Preparation and Analysis

References

Acoric Acid: A Technical Guide to Its Discovery, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoric acid is a naturally occurring sesquiterpenoid isolated from the rhizomes of the medicinal plant Acorus calamus L., commonly known as sweet flag. This plant has a long history of use in traditional medicine systems for treating a variety of ailments. This compound, with the chemical formula C₁₅H₂₄O₄ and CAS number 5956-06-9, is one of the many bioactive compounds found within Acorus calamus. Recent research has begun to shed light on the biological activities of purified compounds from this plant, including this compound, particularly in the context of anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its discovery, isolation, and preliminary characterization of its biological activity.

Discovery and Isolation

This compound is a secondary metabolite found in the rhizomes of Acorus calamus. Its isolation is typically achieved through a multi-step process involving solvent extraction followed by chromatographic separation. A recent study by Akhter et al. (2024) successfully isolated this compound as part of a broader investigation into the anticancer potential of compounds from A. calamus found in the Kashmir Himalayas[1].

Experimental Protocol: Isolation of this compound from Acorus calamus Rhizomes

This protocol is a generalized procedure based on methodologies for the extraction and isolation of natural products from plant materials[1].

1. Plant Material Preparation:

-

Collect fresh rhizomes of Acorus calamus.

-

Wash the rhizomes thoroughly to remove any soil and debris.

-

Chop the cleaned rhizomes into small pieces and air-dry them at room temperature (e.g., 25°C) until they are completely dry.

-

Pulverize the dried rhizome pieces into a fine powder using a mechanical grinder.

2. Solvent Extraction:

-

Perform a sequential maceration of the powdered rhizome material with a solvent mixture, such as dichloromethane and methanol (1:1 v/v), at room temperature[1].

-

Submerge the plant powder in the solvent mixture (e.g., 1 kg of powder in 3 L of solvent) and allow it to stand for 24 hours[1].

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process with fresh solvent (three successive washes are recommended) to maximize the yield of extracted compounds[1].

-

Combine the supernatants from all extractions and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Chromatographic Separation and Purification:

-

Subject the crude extract to column chromatography for fractionation.

-

Pack a silica gel column and sequentially elute with a gradient of solvents of increasing polarity. A typical solvent system could start with 100% hexane, followed by mixtures of hexane and chloroform, 100% chloroform, and then increasing concentrations of methanol in chloroform[1].

-

Collect the eluate in fractions and monitor the separation process using Thin Layer Chromatography (TLC).

-

Combine fractions that show similar TLC profiles.

-

Subject the fraction containing this compound to further purification steps, such as repeated column chromatography or preparative TLC, until a pure compound is obtained. The purity can be confirmed by analytical techniques like HPLC and spectroscopic methods (NMR, MS).

Chemical Synthesis

As of the latest literature review, a detailed and established total synthesis protocol for this compound has not been widely reported. The primary source of this compound remains its isolation from natural sources. The lack of a reported synthesis may be due to the complexity of its stereochemistry or a relatively recent interest in its biological activities, which has not yet prompted extensive synthetic efforts.

Biological Activity

The biological activities of this compound are not yet extensively studied, but preliminary research suggests its potential as an anticancer agent.

Anticancer Activity

A 2024 study by Akhter et al. investigated the cytotoxic effects of various compounds isolated from Acorus calamus, including this compound, against several cancer cell lines[1]. While the study highlighted other compounds from the same extract as having "superior" activity, this compound was among the compounds tested.

Table 1: Summary of Reported Biological Activities of this compound

| Biological Activity | Cell Lines Tested | Quantitative Data (IC₅₀) | Reference |

| Anticancer / Cytotoxic | Lung carcinoma (A549), Colon carcinoma (HCT-116), Breast carcinoma (MDA-MB-231) | Not specified in the available literature. Other compounds from the same extract showed ≥ 50% inhibition at 100 µM. | [1] |

Note: Specific IC₅₀ values for this compound were not available in the reviewed literature. Further studies are required to quantify its cytotoxic potency.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The following is a generalized protocol for determining the cytotoxicity of a compound like this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.

1. Cell Culture and Seeding:

-

Culture the desired cancer cell lines (e.g., A549, HCT-116, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Harvest the cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well).

-

Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

-

After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Agitate the plate on a shaker for a few minutes to ensure complete dissolution.

4. Data Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been elucidated. Further research is needed to identify its molecular targets and understand how it may interfere with cancer cell proliferation and survival.

Below is a generalized diagram illustrating potential signaling pathways that are often implicated in the mechanism of action of anticancer agents. It is important to note that this is a hypothetical representation and has not been specifically validated for this compound.

Conclusion and Future Directions

This compound is an intriguing natural product isolated from Acorus calamus with preliminary evidence of anticancer activity. However, the current body of research is still in its nascent stages. To fully unlock the therapeutic potential of this compound, several key areas require further investigation:

-

Comprehensive Biological Screening: A broader range of biological activities should be explored, including anti-inflammatory, antimicrobial, and neuroprotective effects.

-

Quantitative Cytotoxicity Studies: The IC₅₀ values of this compound against a wide panel of cancer cell lines need to be determined to accurately assess its potency and selectivity.

-

Elucidation of Mechanism of Action: In-depth studies are crucial to identify the molecular targets and signaling pathways affected by this compound.

-

Development of a Total Synthesis: A viable synthetic route would enable the production of larger quantities of this compound for extensive preclinical and clinical studies and allow for the synthesis of analogues to explore structure-activity relationships.

The continued investigation of this compound holds promise for the discovery of new therapeutic agents derived from natural sources.

References

Acoric Acid Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoric acid, a naturally occurring sesquiterpenoid, has garnered interest for its potential therapeutic properties. A thorough understanding of its solubility in various organic solvents is paramount for its extraction, purification, formulation, and in vitro/in vivo testing. This technical guide provides a summary of the currently available information on the solubility of this compound and, more importantly, outlines a comprehensive experimental protocol for its determination. Due to a notable scarcity of specific quantitative solubility data in publicly accessible literature, this document focuses on equipping researchers with the necessary methodology to generate this critical data.

Introduction to this compound

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can offer initial estimations of its solubility behavior based on the "like dissolves like" principle. The presence of a polar carboxylic acid group suggests potential solubility in polar organic solvents, while the non-polar sesquiterpenoid structure indicates likely solubility in non-polar organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₄ | [2][3] |

| Molecular Weight | 268.35 g/mol | [3] |

| Predicted Water Solubility | 0.28 g/L | [2] |

| Estimated Water Solubility | 1047 mg/L @ 25 °C | [4] |

| XlogP3-AA | 1.80 (est) | [4] |

| pKa (Strongest Acidic) | 4.64 (ChemAxon) | [2] |

Reported Solubility Data

Table 2: Reported Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Type | Source |

| Water | Not Specified | 0.28 g/L | Predicted | [2] |

| Water | 25 | 1047 mg/L | Estimated | [4] |

The lack of comprehensive data underscores the need for the experimental protocols detailed in the following section.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the experimental determination of this compound solubility in various organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound: Purity ≥95%

-

Organic Solvents: HPLC or analytical grade (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate, hexane)

-

Analytical Balance: Readable to 0.01 mg

-

Vials: Glass, with screw caps and PTFE septa

-

Shaking Incubator or Water Bath: With precise temperature control

-

Centrifuge: Capable of separating fine particles

-

Syringes and Syringe Filters: 0.22 µm, solvent-compatible

-

Volumetric Flasks and Pipettes: Calibrated

-

High-Performance Liquid Chromatography (HPLC) System: With a suitable detector (e.g., UV-Vis or ELSD) and column for this compound quantification.

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of this compound in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve (mg/mL)) x (Dilution factor)

-

Conclusion

While the therapeutic potential of this compound is of significant interest, the lack of fundamental physicochemical data, such as its solubility in common organic solvents, presents a hurdle for further research and development. This guide acknowledges this data gap and provides a robust experimental framework for researchers to systematically determine the solubility of this compound. The generation and dissemination of such data will be invaluable to the scientific community, enabling more efficient and effective research into this promising natural compound.

References

Biological Activity of Acoric Acid Enantiomers: An In-Depth Technical Guide

A definitive in-depth technical guide on the biological activity of Acoric acid enantiomers cannot be generated at this time due to a lack of available scientific literature and quantitative data specifically comparing the bioactivities of (+)-Acoric acid and (-)-Acoric acid.

Acorus calamus extracts, which contain a variety of bioactive compounds including asarones and other sesquiterpenoids, have been investigated for several pharmacological properties. Some studies have isolated this compound as a constituent of these extracts. For instance, a study on bioactive sesquiterpenoids from Acorus calamus rhizomes identified this compound among other isolated compounds; however, it was not one of the compounds reported to exhibit hepatoprotective or neuroprotective activities in the described assays.[1][2][3][4]

The principles of chiral pharmacology suggest that enantiomers of a bioactive compound can exhibit significantly different potencies and even different types of biological effects. This is due to the stereospecific nature of interactions with biological targets such as enzymes and receptors. However, without specific experimental data for the enantiomers of this compound, any discussion of their potential differential activities would be purely speculative.

To fulfill the user's request for a comprehensive technical guide, the following information would be necessary, which is currently unavailable:

-

Quantitative Biological Activity Data: Comparative data for (+)-Acoric acid and (-)-Acoric acid in various biological assays (e.g., insecticidal, antifungal, neuroprotective assays) including metrics like LD50, MIC, IC50, or EC50 values.

-

Experimental Protocols: Detailed methodologies for the synthesis or chiral separation of this compound enantiomers and the protocols for the biological assays in which they were tested.

-

Mechanism of Action Studies: Research elucidating the signaling pathways or molecular targets through which each enantiomer exerts its biological effects.

Future Research Directions:

The absence of this information highlights a gap in the current scientific knowledge. Future research could focus on the following areas to build a comprehensive understanding of the biological activity of this compound enantiomers:

-

Enantioselective Synthesis or Chiral Separation: Development of robust methods to obtain enantiomerically pure (+)-Acoric acid and (-)-Acoric acid.

-

Comparative Bioactivity Screening: Systematic evaluation and comparison of the insecticidal, antifungal, and neuroprotective activities of the individual enantiomers.

-

Mechanism of Action Studies: Investigation into the molecular targets and signaling pathways modulated by each enantiomer to understand the basis for any observed differences in activity.

Until such studies are conducted and published, a detailed technical guide on the biological activity of this compound enantiomers that meets the specified requirements cannot be produced. Researchers, scientists, and drug development professionals interested in this topic are encouraged to pursue these areas of investigation.

References

- 1. Bioactive sesquiterpenoids from the rhizomes of Acorus calamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sesquiterpenoids of diverse types from the rhizomes of Acorus calamus - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Acoric Acid Extraction from Acorus calamus Rhizomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acorus calamus L., commonly known as sweet flag, is a perennial wetland plant that has been used for centuries in traditional medicine systems. Its rhizomes are a rich source of various bioactive compounds, including the sesquiterpenoid β-asarone and the characteristic bitter principle, acoric acid. This compound, a menthane monoterpenoid, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction of this compound from the rhizomes of Acorus calamus, designed to guide researchers in obtaining this compound for further investigation.

Recent liquid chromatography-mass spectrometry (LC-MS) analysis has indicated that this compound is a predominant compound in the methanol extract of Acorus calamus rhizomes, suggesting that polar solvents are effective for its extraction. The following protocols are based on established methods for the extraction of organic acids and other constituents from plant materials, adapted for the specific purpose of maximizing this compound yield.

Data Presentation

While specific quantitative data for this compound yield under varying extraction conditions is not extensively available in the current literature, Table 1 summarizes the total extract yields obtained from Acorus calamus rhizomes using different solvents. This data, primarily focused on overall extractables or other major components like β-asarone, can serve as a preliminary guide for solvent selection. Methanol has been shown to provide a high total extract yield.

Table 1: Total Extract Yield from Acorus calamus Rhizomes with Various Solvents

| Solvent | Extraction Method | Total Extract Yield (% w/w) | Reference Compound(s) |

| Methanol | Soxhlet | 4.0 | Total Extract |

| Water | Soxhlet | 3.0 | Total Extract |

| n-Butanol | Soxhlet | 0.6 | Total Extract |

| Chloroform | Soxhlet | 0.4 | Total Extract |

| Methanol | Soxhlet | 98.08 (µg/g of extract) | β-asarone |

| Ethyl Acetate | Soxhlet | - | β-asarone |

| Hexane | Soxhlet | - | β-asarone |

| Acetone | Soxhlet | - | β-asarone |

| Chloroform | Soxhlet | 8.88 (µg/g of extract) | β-asarone |

Note: The yields for β-asarone are presented as µg/g of the dried extract and indicate the efficiency of the solvent for that specific compound, which may not directly correlate with this compound yield.

Experimental Protocols

This section outlines a detailed methodology for the extraction and subsequent quantification of this compound from Acorus calamus rhizomes.

Preparation of Plant Material

Proper preparation of the rhizomes is critical for efficient extraction.

-

Collection and Drying: Freshly harvested Acorus calamus rhizomes should be washed thoroughly with water to remove soil and other debris. The cleaned rhizomes are then shade-dried at room temperature or in a well-ventilated oven at a controlled temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.

-

Grinding: The dried rhizomes are ground into a fine powder (approximately 40-60 mesh) using a mechanical grinder. A smaller particle size increases the surface area for solvent penetration, leading to a more efficient extraction.

Extraction of this compound

Based on the polar nature of this compound (a carboxylic acid), a polar solvent is recommended. Methanol is a suitable choice due to its demonstrated effectiveness in extracting a high yield of total compounds from A. calamus rhizomes.

Protocol: Soxhlet Extraction

This method is suitable for exhaustive extraction.

Materials:

-

Dried and powdered Acorus calamus rhizomes

-

Methanol (analytical grade)

-

Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

-

Heating mantle

-

Cellulose thimble

-

Rotary evaporator

Procedure:

-

Accurately weigh approximately 20 g of the powdered rhizome material and place it in a cellulose thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Add 250 mL of methanol to the round-bottom flask.

-

Assemble the Soxhlet apparatus and place the flask in a heating mantle.

-

Heat the solvent to its boiling point. The extraction is allowed to proceed for 6-8 hours, or until the solvent in the siphon tube becomes colorless.

-

After extraction, allow the apparatus to cool down.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Store the crude extract in a sealed, airtight container at 4°C in the dark until further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation and Conditions (to be optimized):

-

HPLC System: A standard HPLC system equipped with a UV detector, pump, and autosampler.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of organic acids.

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase helps to suppress the ionization of the carboxylic acid group of this compound, leading to better retention and peak shape on a reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The UV absorption maximum for this compound needs to be determined. A diode array detector (DAD) can be used to scan a range of wavelengths (e.g., 200-400 nm) to identify the optimal wavelength for detection.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Preparation of Standard and Sample Solutions:

-

Standard Solution: Prepare a stock solution of this compound standard of known purity in methanol. From the stock solution, prepare a series of calibration standards of different concentrations by serial dilution with the mobile phase.

-

Sample Solution: Accurately weigh a known amount of the crude extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve. The yield of this compound can then be expressed as a percentage of the initial dry weight of the rhizome powder.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Analysis.

Logical Relationship of Key Parameters in Extraction

Caption: Key Parameters Influencing Extraction Efficiency.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Acoric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of acoric acid. This compound, a naturally occurring compound found in plants of the Acorus genus, has garnered interest for its potential pharmacological activities.[1] This method utilizes reversed-phase chromatography with UV detection, providing a straightforward and reproducible approach for the determination of this compound in various sample matrices, including plant extracts and research formulations. The protocol has been developed to ensure high sensitivity, accuracy, and precision, making it suitable for research, quality control, and drug development applications.

Introduction to this compound

This compound is a monocyclic monoterpenoid and a carbocyclic fatty acid.[1] It is one of the many bioactive constituents isolated from the rhizomes of Acorus species, which have a long history of use in traditional medicine.[1] The quantification of this compound is essential for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a comprehensive protocol for its quantification using HPLC.

Chemical Structure of this compound:

-

Molecular Formula: C₁₅H₂₄O₄

-

Molecular Weight: 268.35 g/mol

-

Predicted pKa (Strongest Acidic): 4.64[1]

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Phosphoric acid (or formic acid), analytical grade.

-

This compound Standard: A certified reference standard of this compound (purity ≥95%).

-

Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes, and vials.

Preparation of Mobile Phase and Standards

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v). To prepare, add 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

-

Mobile Phase B: Acetonitrile.

-

This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase (a suitable mixture of Mobile Phase A and B, e.g., 50:50 v/v) to obtain a final concentration of 1000 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the matrix. Below is a general protocol for plant extracts.

-

Extraction: Weigh a known amount of the powdered plant material (e.g., 1 gram) and extract with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the mobile phase to a concentration expected to fall within the range of the calibration curve.

HPLC Method Parameters

The following HPLC conditions are a recommended starting point and may require optimization for specific instrumentation and sample matrices.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with 0.1% Phosphoric Acid in Water : Acetonitrile (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

Note on Detection Wavelength: The carboxyl group of organic acids typically absorbs around 210 nm.[2][3][4][5][6][7] It is recommended to perform a wavelength scan of the this compound standard using the DAD to determine the optimal absorption maximum for maximum sensitivity.

Method Validation (Illustrative Data)

The following table summarizes the expected performance characteristics of this HPLC method. These values should be experimentally verified during method validation.

| Validation Parameter | Expected Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Retention Time | ~ 5-7 minutes (will vary with exact conditions) |

Diagrams and Workflows

HPLC Method Development Workflow

Caption: Workflow for HPLC method development for this compound.

Sample Analysis Workflow

Caption: Workflow for the quantification of this compound in samples.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method accessible to most analytical laboratories. Proper method validation should be performed to ensure the accuracy and precision of the results for the specific sample matrix being analyzed. This protocol serves as a strong foundation for researchers and scientists involved in the study and development of products containing this compound.

References

- 1. Showing Compound this compound (FDB017395) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 6. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

Application Note: Cell-Based Assay for Evaluating the Anti-Inflammatory Activity of Acoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoric acid, a constituent of the plant Acorus calamus, is of growing interest for its potential therapeutic properties. Extracts of Acorus calamus have been reported to possess a range of biological activities, including anti-inflammatory effects.[1][2] This application note provides a detailed protocol for a cell-based assay to quantify the anti-inflammatory activity of this compound. The described assay measures the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, a widely accepted model for screening anti-inflammatory compounds.[3][4][5] This protocol is designed to be a starting point for researchers investigating the therapeutic potential of this compound and can be adapted for high-throughput screening.

Principle

The assay principle is based on the inflammatory response of macrophages to bacterial lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6][7][8] This activation results in the transcription and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[3][5][9] The anti-inflammatory activity of this compound is quantified by its ability to reduce the secretion of these cytokines in LPS-stimulated macrophages. Cytokine levels in the cell culture supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]

Data Presentation

The inhibitory effect of this compound on pro-inflammatory cytokine production can be summarized in the following table. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit cytokine production by 50%.

| Cytokine | This compound IC50 (µM) | Dexamethasone IC50 (nM)[5] |

| TNF-α | Data to be determined | 44 |

| IL-6 | Data to be determined | 58 |

| IL-1β | Data to be determined | 70 |

Experimental Protocols

Materials and Reagents

-

RAW 264.7 murine macrophage cell line (or THP-1, J774A.1)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Dexamethasone (positive control)

-

Cell counting solution (e.g., Trypan Blue)

-

96-well cell culture plates

-

ELISA kits for mouse TNF-α, IL-6, and IL-1β

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Free Radical Scavenging, Anti-inflammatory and Antibacterial Activity of Acorus calamus Leaves Extract Against Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 4. benchchem.com [benchchem.com]

- 5. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 7. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. assaygenie.com [assaygenie.com]